![molecular formula C12H20Cl2N2O B2670867 (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride CAS No. 2044714-06-7](/img/structure/B2670867.png)
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride
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Description
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride, also known as MPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has a unique structure that makes it a useful tool for studying various biological processes and mechanisms.
Scientific Research Applications
- Researchers have explored the antibacterial efficacy of synthesized N-(4-methylpyridin-2-yl) thiophene-2-carboxamides (4a–h) against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . These compounds exhibit potential as novel antimicrobials to combat life-threatening infections caused by ESBL E. coli.
- Computational approaches, such as molecular docking, can predict how the compound interacts with specific biological targets. Studying its binding pocket residues in β-lactamase receptors provides clues for drug design .
Antibacterial Activity
Molecular Docking Studies
properties
IUPAC Name |
(4-methylpyridin-2-yl)-(oxan-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-9-2-5-14-11(8-9)12(13)10-3-6-15-7-4-10;;/h2,5,8,10,12H,3-4,6-7,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYXHQRNFIEZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2CCOCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine dihydrochloride |
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